2-(2-Acetylphenoxy)acetamide
Overview
Description
Scientific Research Applications
Therapeutic Applications
Phenoxy acetamide and its derivatives, including 2-(2-Acetylphenoxy)acetamide, have been studied for their potential therapeutic applications . Medicinal chemistry uses these compounds to design and develop new pharmaceutical compounds . The chemical diversity of phenoxy acetamide and its derivatives in the molecular framework provides a wealth of information regarding pharmacologically interesting compounds . From a biological and industrial point of view, this literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .
Antibacterial Activity
Another significant application of 2-(2-Acetylphenoxy)acetamide is in the field of antibacterial activity. A study on a newly synthesized mixed ligand complex of Co (II), 1,10-Phenanthroline, Adenine, and Acetamide showed that the complex has good chemical reactivity and exhibits good binding affinities against the active sites of K. pneumoniae . The in vitro antibacterial activities of the complexes were tested on two Gram-positive [Streptococcus pyogenes (S. pyogenes)] and [Staphylococcus aureus (S. aureus)] and two Gram-negative [Escherichia coli (E. coli)] and [Klebsiella pneumoniae (K. pneumonia)] bacteria . The results showed that the activities of all the complexes are better than L2 and L3 .
properties
IUPAC Name |
2-(2-acetylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-4-2-3-5-9(8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUMQDBMPXNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404457 | |
Record name | 2-(2-acetylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetylphenoxy)acetamide | |
CAS RN |
445232-49-5 | |
Record name | 2-(2-acetylphenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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